Cas no 1500219-23-7 (4-(2-fluoro-4-hydroxyphenyl)butanoic acid)

4-(2-fluoro-4-hydroxyphenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2-fluoro-4-hydroxyphenyl)butanoic acid
- 1500219-23-7
- EN300-1821682
-
- インチ: 1S/C10H11FO3/c11-9-6-8(12)5-4-7(9)2-1-3-10(13)14/h4-6,12H,1-3H2,(H,13,14)
- InChIKey: NHIYZAFIISBLHA-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1CCCC(=O)O)O
計算された属性
- 精确分子量: 198.06922237g/mol
- 同位素质量: 198.06922237g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 57.5Ų
4-(2-fluoro-4-hydroxyphenyl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1821682-1.0g |
4-(2-fluoro-4-hydroxyphenyl)butanoic acid |
1500219-23-7 | 1g |
$1014.0 | 2023-06-03 | ||
Enamine | EN300-1821682-0.5g |
4-(2-fluoro-4-hydroxyphenyl)butanoic acid |
1500219-23-7 | 0.5g |
$974.0 | 2023-09-19 | ||
Enamine | EN300-1821682-10.0g |
4-(2-fluoro-4-hydroxyphenyl)butanoic acid |
1500219-23-7 | 10g |
$4360.0 | 2023-06-03 | ||
Enamine | EN300-1821682-5g |
4-(2-fluoro-4-hydroxyphenyl)butanoic acid |
1500219-23-7 | 5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1821682-0.05g |
4-(2-fluoro-4-hydroxyphenyl)butanoic acid |
1500219-23-7 | 0.05g |
$851.0 | 2023-09-19 | ||
Enamine | EN300-1821682-1g |
4-(2-fluoro-4-hydroxyphenyl)butanoic acid |
1500219-23-7 | 1g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1821682-10g |
4-(2-fluoro-4-hydroxyphenyl)butanoic acid |
1500219-23-7 | 10g |
$4360.0 | 2023-09-19 | ||
Enamine | EN300-1821682-0.1g |
4-(2-fluoro-4-hydroxyphenyl)butanoic acid |
1500219-23-7 | 0.1g |
$892.0 | 2023-09-19 | ||
Enamine | EN300-1821682-0.25g |
4-(2-fluoro-4-hydroxyphenyl)butanoic acid |
1500219-23-7 | 0.25g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1821682-5.0g |
4-(2-fluoro-4-hydroxyphenyl)butanoic acid |
1500219-23-7 | 5g |
$2940.0 | 2023-06-03 |
4-(2-fluoro-4-hydroxyphenyl)butanoic acid 関連文献
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
4-(2-fluoro-4-hydroxyphenyl)butanoic acidに関する追加情報
4-(2-Fluoro-4-Hydroxyphenyl)Butanoic Acid: A Comprehensive Overview
4-(2-Fluoro-4-Hydroxyphenyl)Butanoic Acid, identified by the CAS number 1500219-23-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structure and properties, has been the subject of extensive research, particularly in recent years, due to its potential applications in drug development and material science.
The compound's name, 4-(2-fluoro-4-hydroxyphenyl)butanoic acid, suggests its structural composition: a butanoic acid moiety attached to a phenyl ring that is substituted with a fluoro group at the 2-position and a hydroxyl group at the 4-position. This structure contributes to its distinctive chemical properties, including its solubility, reactivity, and biological activity.
Recent studies have highlighted the importance of this compound in various biological systems. For instance, research has shown that 4-(2-fluoro-4-hydroxyphenyl)butanoic acid exhibits potential anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. These findings are supported by in vitro experiments that demonstrate the compound's ability to inhibit pro-inflammatory cytokines and scavenge free radicals.
In addition to its biological significance, the synthesis of 1500219-23-7 has been optimized through advanced chemical methodologies. Researchers have developed efficient routes for the preparation of this compound, leveraging techniques such as Suzuki coupling and Stille cross-coupling reactions. These methods not only enhance the yield but also improve the purity of the product, which is crucial for its application in pharmaceutical research.
The structural versatility of 4-(2-fluoro-4-hydroxyphenyl)butanoic acid has also led to its exploration in materials science. Its ability to form stable complexes with metal ions has been exploited in the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials hold potential applications in gas storage, catalysis, and sensing technologies.
In conclusion, 4-(2-fluoro-4-hydroxyphenyl)butanoic acid, or CAS No. 1500219-23-7, is a multifaceted compound with promising applications across diverse scientific domains. Its unique chemical properties and biological activities continue to attract researchers worldwide, driving innovation in both medicinal chemistry and materials science.
1500219-23-7 (4-(2-fluoro-4-hydroxyphenyl)butanoic acid) Related Products
- 1021208-30-9(N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide)
- 2680751-32-8(benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate)
- 941951-30-0(N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide)
- 2227729-85-1(rac-(1R,2S)-2-(trimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine)
- 771574-22-2(4-Nitro-3-(trifluoromethyl)benzylamine)
- 2168517-54-0(2-4-(difluoromethyl)thiophen-3-yl-6-methylpiperidin-3-amine)
- 1384428-02-7(2-ethanesulfonamidoethane-1-sulfonyl chloride)
- 886956-14-5(1-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one)
- 2138178-40-0(1-[3-(1-Ethoxyethenyl)phenyl]ethan-1-one)
- 566158-79-0(2-(2-methylpyridin-4-yl)propan-2-amine)




